Home > Products > Screening Compounds P141343 > Doxorubicinol Citrate
Doxorubicinol Citrate -

Doxorubicinol Citrate

Catalog Number: EVT-14901181
CAS Number:
Molecular Formula: C87H101N3O40
Molecular Weight: 1828.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Doxorubicinol is primarily obtained through the metabolic conversion of doxorubicin in the body. It is classified as an antineoplastic agent, specifically an anthracycline antibiotic. The citrate salt form of doxorubicinol improves its bioavailability and pharmacokinetic profile, facilitating its use in clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of doxorubicinol citrate typically involves the following steps:

  1. Isolation of Doxorubicinol: This can be achieved through enzymatic or chemical reduction of doxorubicin.
  2. Formation of Citrate Salt: Doxorubicinol is then reacted with citric acid to form doxorubicinol citrate. This reaction often requires controlled pH and temperature conditions to ensure optimal yield and purity.

The synthesis can be monitored using high-performance liquid chromatography (HPLC) to confirm the presence and concentration of doxorubicinol citrate in the final product .

Molecular Structure Analysis

Structure and Data

Doxorubicinol citrate retains the core structure of doxorubicin, characterized by a tetracyclic ring system with hydroxyl groups that contribute to its activity. The molecular formula for doxorubicinol is C27H29O10, while the citrate salt introduces additional components from citric acid.

  • Molecular Weight: Approximately 546.54 g/mol for doxorubicinol citrate.
  • Structural Features: The compound features a 4-amino-4-deoxy-D-mannose moiety, which plays a critical role in its interaction with cellular targets.
Chemical Reactions Analysis

Reactions and Technical Details

Doxorubicinol citrate undergoes various chemical reactions that are crucial for its therapeutic efficacy:

  1. Reduction Reactions: Doxorubicin can be reduced to form doxorubicinol via enzymatic pathways involving reductases.
  2. Interaction with Cellular Components: The compound can intercalate into DNA, leading to inhibition of topoisomerase II activity, which is essential for DNA replication.

These reactions are fundamental to understanding how doxorubicinol citrate exerts its anticancer effects .

Mechanism of Action

Process and Data

The mechanism of action for doxorubicinol citrate involves several key processes:

  1. DNA Intercalation: The compound inserts itself between DNA base pairs, disrupting the double helix structure.
  2. Topoisomerase Inhibition: By inhibiting topoisomerase II, it prevents DNA strand separation necessary for replication.
  3. Reactive Oxygen Species Generation: Doxorubicin metabolites can generate reactive oxygen species, contributing to cytotoxicity against cancer cells.

These mechanisms collectively lead to apoptosis (programmed cell death) in rapidly dividing cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are critical for ensuring effective delivery and therapeutic outcomes in clinical applications .

Applications

Scientific Uses

Doxorubicinol citrate has several significant applications in science and medicine:

  1. Cancer Treatment: It is primarily used as an anticancer agent due to its potent cytotoxic effects on tumor cells.
  2. Drug Formulation Development: The compound serves as a model for developing new drug delivery systems, including liposomal formulations that improve drug targeting and reduce side effects.
  3. Research Tool: It is utilized in studies investigating drug resistance mechanisms and metabolic pathways in cancer therapeutics.

Ongoing research aims to explore novel formulations and combinations with other therapeutic agents to enhance efficacy while minimizing toxicity .

Introduction to Doxorubicinol Citrate in Oncology Research

Role as a Secondary Metabolite of Doxorubicin in Chemotherapeutic Efficacy

The metabolic conversion of doxorubicin to doxorubicinol represents a biochemical transformation primarily mediated by cytoplasmic NADPH-dependent reductases, particularly carbonyl reductase 1 (CBR1) and aldo-keto reductases (AKRs). This enzymatic reduction occurs at the C-13 carbonyl position of the side chain, generating a secondary alcohol metabolite with distinct biological properties [5]. Pharmacokinetic studies reveal that doxorubicinol exhibits a prolonged elimination half-life (approximately 49.3 hours in patients with impaired hepatic function) compared to doxorubicin (approximately 25.6 hours), leading to significant tissue accumulation during repeated chemotherapy cycles [3]. Despite possessing only 10-20% of the cytotoxic potency of the parent compound in cell-free DNA-intercalation assays, doxorubicinol contributes substantially to anthracycline activity through alternative mechanisms:

  • Synergistic DNA Damage: Doxorubicinol enhances doxorubicin-induced DNA intercalation and topoisomerase II inhibition, contributing to sustained DNA damage response (DDR) pathway activation even after doxorubicin clearance [1] [5]

  • Altered Cellular Retention: The metabolite's increased hydrophilicity facilitates prolonged intracellular retention through ionic interactions with cellular macromolecules, creating a reservoir of anthracycline activity within tumor cells [5]

  • Reactive Oxygen Species (ROS) Modulation: While generating fewer semiquinone radicals than doxorubicin, doxorubicinol participates in redox cycling that contributes to cumulative oxidative stress in tumor microenvironments [5] [10]

Table 1: Enzymatic Pathways in Doxorubicinol Formation

EnzymeGeneSubcellular LocationRelative ContributionCatalyzed Reaction
Carbonyl Reductase 1CBR1Cytosol60-70%Two-electron reduction
Aldo-Keto Reductase 1C3AKR1C3Cytosol20-30%Two-electron reduction
NADPH Quinone DehydrogenaseNQO1Cytosol<5%Two-electron reduction
Cytochrome P450 ReductasePORMicrosomesMinor pathwayOne-electron reduction

Metabolic studies demonstrate that impaired hepatic function reduces doxorubicin clearance by approximately 64% (239 mL/min/m² vs. 666 mL/min/m² in normal function), leading to disproportionate increases in systemic doxorubicinol exposure (AUC increase of 151%) [3]. This altered metabolic ratio significantly influences the pharmacodynamic profile of anthracycline therapy, particularly in patients with hepatic impairment or polymorphic expression of metabolizing enzymes. Research indicates that doxorubicinol achieves intracellular concentrations 3-5 times higher than doxorubicin in myocardial tissue over time, potentially explaining its disproportionate contribution to chronic anthracycline toxicity despite lower inherent cytotoxicity [5] [6].

Historical Context: Discovery and Evolution in Anthracycline Research

The identification of doxorubicinol emerged from pharmacokinetic investigations following the clinical introduction of doxorubicin (Adriamycin) in the 1970s. Initial metabolic studies in the early 1970s detected a polar fluorescent metabolite in urine samples from patients receiving doxorubicin infusions, distinguished by its altered chromatographic mobility and spectral properties [5]. This metabolite was structurally characterized in 1974 as 13-hydroxy-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-5,12-naphthacenedione, confirming the reduction of the C-13 carbonyl group [5]. The scientific chronology of key discoveries includes:

  • 1963: Isolation of daunorubicin from Streptomyces peucetius var. caesius at Farmitalia Research Laboratories in Milan, Italy [2]

  • 1969: Discovery of doxorubicin through directed genetic modification of Streptomyces strains by Arcamone et al. [2]

  • 1974: First identification and structural characterization of doxorubicinol as a human metabolite by Takanashi and Bachur [5]

  • 1980s: Recognition of doxorubicinol's cardiotoxic potential through animal model studies [6]

  • 1990s-Present: Mechanistic investigations into doxorubicinol's role in therapeutic efficacy and resistance development [1] [5]

The development of citrate formulation arose from pharmaceutical efforts to enhance the metabolite stability for research purposes. By complexing doxorubicinol with citrate, researchers achieved improved solubility characteristics and reduced oxidative degradation, facilitating experimental studies on the metabolite's biological activities independent of the parent compound [5]. This advancement enabled crucial investigations in the 1990s that established doxorubicinol's contribution to the delayed cardiotoxicity observed in anthracycline-treated patients, shifting research focus from solely doxorubicin to its metabolic pathway [6].

Table 2: Historical Milestones in Doxorubicinol Research

YearMilestoneSignificanceKey Researchers/Institutions
1969Doxorubicin DiscoveryProvided parent compound for metabolite studiesArcamone et al. (Farmitalia)
1974Doxorubicinol IdentificationFirst structural characterization of the metaboliteTakanashi & Bachur (NIH)
1980Cardiotoxicity LinkSuggested role in chronic cardiomyopathyMyers et al.
1993Pharmacokinetic ModelingEstablished exposure-response relationships in patientsRobert et al.
2003Liposomal Metabolism StudiesDemonstrated altered metabolite kinetics in novel formulationsBatist et al.
2018Systems Biology ApproachesRevealed metabolic rewiring effectsScientific Reports Study

The citrate stabilization technique emerged as a critical advancement, enabling pharmaceutical chemists to overcome doxorubicinol's inherent instability in aqueous solutions. This innovation facilitated the production of reference standards essential for quantitative bioanalytical methods, thereby improving the accuracy of pharmacokinetic studies examining the metabolite's disposition across various patient populations [3] [5]. As analytical technologies advanced through the 2000s, particularly with the adoption of LC-MS/MS methodologies, researchers gained unprecedented capability to quantify submicromolar concentrations of doxorubicinol in biological matrices, revealing extensive interpatient variability in metabolite formation that correlated with both therapeutic outcomes and toxicity profiles [3].

Research Significance: Bridging Pharmacokinetics and Pharmacodynamics

Doxorubicinol citrate serves as a critical investigational tool for elucidating the complex relationship between anthracycline metabolism and clinical outcomes. Research utilizing this compound has revealed several fundamental pharmacologic principles:

  • Metabolite-Mediated Effects: Studies demonstrate that doxorubicinol contributes to approximately 30-40% of the total anthracycline activity in vivo despite its reduced direct cytotoxicity, primarily through prolonged tissue retention and interaction with secondary targets [1] [5]

  • Resistance Modulation: Doxorubicinol exhibits altered transport kinetics through P-glycoprotein (P-gp) efflux pumps compared to doxorubicin, potentially influencing multidrug resistance patterns during prolonged chemotherapy [4] [9]

  • Biomarker Potential: The plasma AUC ratio of doxorubicinol/doxorubicin correlates with development of delayed toxicities and may predict therapeutic efficacy in specific cancer types [3] [7]

The systems biology approach to studying doxorubicinol effects has revealed unexpected metabolic consequences beyond direct DNA damage. Transcriptomic analyses in model organisms exposed to anthracyclines demonstrate extensive metabolic rewiring, including induction of the pentose phosphate pathway (2.3-fold increase) and repression of nucleotide biosynthesis pathways (70-85% reduction) [10]. These global alterations in cellular metabolism represent potential secondary mechanisms contributing to the antineoplastic effects observed with anthracycline therapy. Furthermore, research employing doxorubicinol citrate has identified nucleosome destabilization as a significant mechanism, where the metabolite facilitates histone eviction at promoter regions of critical genes involved in cell proliferation and survival [1] [10].

Properties

Product Name

Doxorubicinol Citrate

IUPAC Name

(7S,9S)-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(7S,9S)-7-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C87H101N3O40

Molecular Weight

1828.7 g/mol

InChI

InChI=1S/3C27H31NO11.C6H8O7/c3*1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3*3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*10-,13?,15-,16+,17-,22+,27-;10-,13+,15-,16+,17-,22-,27-;/m000./s1

InChI Key

OKUGZPMPIXEUDU-BBGQUWKESA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.